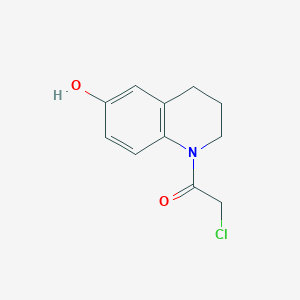

2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one

CAS No.: 62265-73-0

Cat. No.: VC12006234

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62265-73-0 |

|---|---|

| Molecular Formula | C11H12ClNO2 |

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | 2-chloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |

| Standard InChI | InChI=1S/C11H12ClNO2/c12-7-11(15)13-5-1-2-8-6-9(14)3-4-10(8)13/h3-4,6,14H,1-2,5,7H2 |

| Standard InChI Key | JYUWHHHXECHQED-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=CC(=C2)O)N(C1)C(=O)CCl |

| Canonical SMILES | C1CC2=C(C=CC(=C2)O)N(C1)C(=O)CCl |

Introduction

Synthesis

The synthesis of this compound likely involves the following steps:

-

Quinoline Derivative Preparation:

-

The quinoline core can be synthesized via classical methods such as the Skraup synthesis or Friedländer synthesis, starting from aniline derivatives and carbonyl compounds.

-

-

Introduction of Hydroxyl Group:

-

Hydroxylation at position 6 can be achieved using selective hydroxylation reactions or by starting with a pre-functionalized quinoline derivative.

-

-

Chloroacetylation:

-

The chloroacetyl group is introduced by reacting the dihydroquinoline intermediate with chloroacetyl chloride in the presence of a base (e.g., pyridine) to activate the nitrogen atom for nucleophilic substitution.

-

General Reaction Scheme:

Biological Activities

Quinoline derivatives are known for their diverse biological activities, and this compound is expected to exhibit similar properties due to its structural features:

-

Antimicrobial Activity:

-

Quinoline derivatives often show antibacterial and antifungal properties due to their ability to interfere with microbial DNA replication or enzyme systems.

-

-

Anticancer Potential:

-

The presence of a hydroxyl group and chloroacetyl moiety may enhance interactions with biological targets like kinases or DNA, making it a candidate for anticancer studies.

-

-

Antioxidant Properties:

-

The hydroxyl group on the quinoline ring may confer antioxidant activity by scavenging free radicals.

-

Applications in Medicinal Chemistry

This compound could serve as a starting point for developing pharmaceuticals due to its functional groups and reactive sites:

-

Drug Development:

-

It can be modified to create derivatives with enhanced pharmacological properties.

-

-

Molecular Probes:

-

Its structure allows for conjugation with fluorescent tags or other functional groups for use in biochemical assays.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume